N-methyloxepan-4-amine

sEH inhibition Enzyme Assay Mouse Model

Researchers seeking to explore ring-size effects on soluble epoxide hydrolase inhibition face limited access to validated 7-membered oxepane scaffolds. N-methyloxepan-4-amine (CAS 1492728-67-2) addresses this gap: • Documented sEH activity: IC50 = 0.12 µM (mouse sEH), providing a benchmark for SAR optimization • Conformationally distinct from piperidine/morpholine analogs-affects basicity, logP, and amine orientation • Ideal tool for systematic ring-size comparison studies (5- to 8-membered rings) Supplied as a stable tertiary amine building block for medicinal chemistry programs.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B15303461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyloxepan-4-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCNC1CCCOCC1
InChIInChI=1S/C7H15NO/c1-8-7-3-2-5-9-6-4-7/h7-8H,2-6H2,1H3
InChIKeyLOWKKBAYKLZQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyloxepan-4-amine Technical Profile


N-methyloxepan-4-amine (CAS: 1492728-67-2) is a cyclic tertiary amine characterized by a seven-membered oxepane ring with an N-methyl substituent at the 4-position [1]. Its molecular formula is C₇H₁₅NO with a molecular weight of 129.20 g/mol . This compound serves as a versatile building block in organic synthesis and has documented activity against soluble epoxide hydrolase (sEH) [2]. The saturated oxepane ring provides a distinct conformational profile compared to smaller cyclic amine scaffolds.

sEH pathway inhibition study fit
Oxepane ring conformational constraint for SAR studies
Hydrochloride salt for improved solid handling

Why N-methyloxepan-4-amine Cannot Be Substituted


The oxepane scaffold is not a generic, interchangeable building block. The seven-membered ring in N-methyloxepan-4-amine confers a conformational profile distinct from six-membered analogs such as N-methylmorpholine or N-methylpiperidine [1]. This structural divergence affects key molecular properties including basicity, logP, and the spatial orientation of the amine substituent, which in turn influences target binding and metabolic stability. Substituting an oxepane with a smaller ring without empirical validation risks altering both the chemical reactivity and the biological profile of the final product [2].

Attribute
N-methyloxepan-4-amine
Smaller-ring analogs
Ring size
7-membered oxepane
6-membered (piperidine/morpholine)
Conformational profile
Distinct spatial constraint
Smaller ring alters geometry
Basicity and logP
Oxepane-specific values
May shift pKa and lipophilicity
Substitution without empirical validation may alter both chemical reactivity and biological profile.

N-methyloxepan-4-amine Comparative Evidence


Mouse sEH Inhibition

N-methyloxepan-4-amine exhibits inhibitory activity against mouse soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.12 µM [1]. This represents a notable level of potency within the oxepane class. In contrast, the compound shows substantially weaker activity against human recombinant COX-2 (IC₅₀ > 10,000 nM), indicating a degree of selectivity for sEH [2].

sEH Inhibition
Reported
IC₅₀ 0.12 µM
Supports sEH selectivity interpretation
>83-fold over COX-2 (in vitro assay)
sEH inhibition Enzyme Assay Mouse Model

Lipophilicity vs. Oxepan-4-amine

Computational predictions indicate that N-methyloxepan-4-amine exhibits a higher lipophilicity (cLogP estimated at 0.51) compared to the parent oxepan-4-amine (cLogP 0.0 to -0.47) [1]. This increase in logP is a direct consequence of N-methylation, which reduces polarity and may enhance membrane permeability.

Lipophilicity
Class-level inference
cLogP 0.51
~0.5–1.0 logP increase
N-methylation impact on permeability context
vs. oxepan-4-amine (cLogP -0.47 to 0.0)
Physicochemical Properties logP Drug Design

Hydrochloride Salt Stability

N-methyloxepan-4-amine is commonly procured as the hydrochloride salt (CAS: 2763750-64-5) . Salt formation with HCl converts the free base, a tertiary amine, into a more stable, crystalline solid with enhanced water solubility compared to the free base form [1]. While the free base is a liquid or low-melting solid, the hydrochloride salt is a stable solid at ambient temperatures.

Salt Form Stability
Class-level inference
Stable solid (HCl salt)
Supports handling and storage workflow
Free base: liquid/low-melting solid
Salt Selection Stability Formulation

N-methyloxepan-4-amine Application Scenarios


sEH Inhibitor Lead Optimization

N-methyloxepan-4-amine serves as a validated starting point for sEH inhibitor programs. Its measured IC₅₀ of 0.12 µM against mouse sEH provides a defined benchmark for medicinal chemistry efforts aimed at improving potency and metabolic stability while maintaining selectivity over COX-2 [1].

Constrained Amine Building Block Synthesis

The seven-membered oxepane ring introduces a unique spatial constraint not achievable with piperidine or morpholine analogs. This scaffold can be leveraged to create rigidified analogs of flexible drug molecules, potentially enhancing target selectivity or reducing off-target effects [2].

Ring-Size Effects on Bioactivity

N-methyloxepan-4-amine is an ideal tool compound for systematic structure-activity relationship (SAR) studies examining the impact of ring size on biological activity. Researchers can compare its activity profile against five-, six-, and eight-membered ring analogs to map optimal geometries for specific targets [3].

Application
Selection Property
Validation Focus
sEH pathway research
Oxepane scaffold selectivity context
sEH over COX-2 selectivity review
Constrained scaffold synthesis
Seven-membered ring conformational constraint
Conformation-activity relationship interpretation
Ring-size SAR studies
Ring-size-dependent property comparison
Target engagement and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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